molecular formula C12H18O5 B14126580 Glycidyl methacrylate methyl methacrylate CAS No. 26141-88-8

Glycidyl methacrylate methyl methacrylate

Cat. No.: B14126580
CAS No.: 26141-88-8
M. Wt: 242.27 g/mol
InChI Key: ACXCWUMCBFSPDP-UHFFFAOYSA-N
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Description

Glycidyl methacrylate methyl methacrylate is a compound that combines the properties of glycidyl methacrylate and methyl methacrylate. Glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group, making it bifunctional . Methyl methacrylate is a monomer used in the production of poly(methyl methacrylate) (PMMA), a clear plastic used in various applications. The combination of these two compounds results in a versatile material with unique properties suitable for various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of glycidyl methacrylate methyl methacrylate involves the polymerization of glycidyl methacrylate and methyl methacrylate. This can be achieved through various polymerization techniques, including free radical polymerization, suspension polymerization, and solution polymerization . The reaction conditions typically involve the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and solvents like dimethyl sulfoxide (DMSO) or toluene. The polymerization process can be carried out at temperatures ranging from 60°C to 80°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous solution polymerization and devolatilization extrusion methods . This process allows for the efficient production of copolymers with controlled molecular weights and compositions. The resulting copolymers can be further processed into films, coatings, or other forms depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

Glycidyl methacrylate methyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of glycidyl methacrylate methyl methacrylate involves the reactivity of its functional groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers . The acrylate group can participate in free radical polymerization, resulting in the formation of crosslinked networks. These reactions enable the compound to exert its effects by forming stable and functional materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycidyl methacrylate methyl methacrylate is unique due to its combination of an epoxide and a methacrylate group, providing both reactivity and versatility. This bifunctionality allows for the synthesis of a wide range of functionalized polymers with tailored properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

26141-88-8

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H10O3.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-4(2)5(6)7-3/h6H,1,3-4H2,2H3;1H2,2-3H3

InChI Key

ACXCWUMCBFSPDP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1

Related CAS

726188-98-3
26141-88-8
108968-04-3
114419-99-7

Origin of Product

United States

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